Home > Products > Screening Compounds P8555 > Tenofovir alafenamide
Tenofovir alafenamide - 383365-04-6

Tenofovir alafenamide

Catalog Number: EVT-269613
CAS Number: 383365-04-6
Molecular Formula: C21H29N6O5P
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). [, , , , ] While not naturally occurring, it plays a crucial role in HIV/AIDS research as a novel therapeutic agent. [, , , , , , , , ]

Future Directions
  • New formulations and delivery methods: Exploring alternative formulations, such as subcutaneous depots or implantable devices, could improve patient adherence and long-term treatment outcomes. []
  • Personalized medicine: Investigating the impact of genetic variations, particularly in enzymes involved in TAF metabolism, could help tailor treatment strategies and optimize patient outcomes. []

Tenofovir

Tenofovir, also known as (R)-PMPA ((R)-9-[2-(phosphonomethoxy)propyl]adenine), is a nucleotide reverse transcriptase inhibitor (NRTI) that acts as a potent antiviral agent. [, , ] It is a key component of various antiretroviral therapies (ART) employed in the management of HIV infection and chronic hepatitis B. [, ]

Tenofovir is the active metabolite of Tenofovir alafenamide. [, , , ] Tenofovir alafenamide, being a prodrug, is metabolized in the body to release Tenofovir, which then exerts its therapeutic effect. [, , , ] While Tenofovir alafenamide offers a more favorable pharmacokinetic profile and potentially reduced toxicity, both compounds ultimately rely on the antiviral activity of Tenofovir. [, , , ]

Tenofovir disoproxil fumarate

Compound Description:

Tenofovir disoproxil fumarate (TDF) is a prodrug of Tenofovir. [, , , ] It is an NRTI that is widely used in the treatment of HIV infection and chronic hepatitis B. [, , , ] TDF is known for its efficacy in suppressing viral replication but has been associated with renal and bone toxicity in some patients with long-term use. [, , , ]

Relevance:

Tenofovir disoproxil fumarate (TDF) is the predecessor to Tenofovir alafenamide, both being prodrugs of the active antiviral agent Tenofovir. [, , , ] Tenofovir alafenamide was developed to address the potential renal and bone toxicity associated with TDF. [, , , ] The newer prodrug, Tenofovir alafenamide, offers a more favorable pharmacokinetic profile, delivering higher concentrations of Tenofovir to target cells while maintaining lower systemic exposure, potentially reducing the risk of side effects. [, , , ]

Tenofovir diphosphate

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of both Tenofovir alafenamide and Tenofovir disoproxil fumarate. [, ] It is a potent inhibitor of HIV reverse transcriptase, effectively blocking viral replication within infected cells. [, ]

Both Tenofovir alafenamide and its related compound, Tenofovir disoproxil fumarate, act as prodrugs, requiring intracellular conversion to Tenofovir diphosphate to exert their antiviral effects. [, ] Notably, Tenofovir alafenamide demonstrates superior intracellular delivery of Tenofovir diphosphate compared to Tenofovir disoproxil fumarate, leading to enhanced antiviral potency at lower doses. [, ] This difference in intracellular Tenofovir diphosphate levels contributes to the improved safety profile of Tenofovir alafenamide, as it minimizes systemic exposure to Tenofovir and its potential for renal and bone toxicity. [, ]

(S)-isopropyl 2-(((S)-(4-aminofuran-2-yl)(6-(isopropoxycarbonyloxy)-9H-purin-9-yl)methyl)amino)propanoate

Compound Description:

(S)-isopropyl 2-(((S)-(4-aminofuran-2-yl)(6-(isopropoxycarbonyloxy)-9H-purin-9-yl)methyl)amino)propanoate, also referred to as TAF-II M, is a crucial intermediate in the synthesis of Tenofovir alafenamide. [] This compound undergoes further chemical transformation to yield the final drug substance.

Relevance:

(S)-isopropyl 2-(((S)-(4-aminofuran-2-yl)(6-(isopropoxycarbonyloxy)-9H-purin-9-yl)methyl)amino)propanoate, or TAF-II M, plays a vital role as an intermediate in the production process of Tenofovir alafenamide. [] Its successful synthesis and purification are essential for obtaining high-quality Tenofovir alafenamide with the desired purity and efficacy.

Phenyl PMPA

Phenyl PMPA is identified as an impurity in the manufacturing and analysis of Tenofovir alafenamide. []

Relevance:

Phenyl PMPA is classified as an impurity of Tenofovir alafenamide, highlighting its potential presence during the drug's synthesis or storage. [] Monitoring and controlling levels of Phenyl PMPA, among other impurities, are crucial for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []

PMPA

Compound Description:

PMPA, the acronym for 9-[2-(phosphonomethoxy)propyl]adenine, represents a crucial chemical compound in the synthesis pathway of Tenofovir alafenamide. []

Relevance:

PMPA serves as a key precursor in the chemical synthesis of Tenofovir alafenamide, highlighting its significance in the drug's manufacturing process. []

PMPA anhydrate

Compound Description:

PMPA anhydrate, a dehydrated form of PMPA (9-[2-(phosphonomethoxy)propyl]adenine), is identified as an impurity associated with Tenofovir alafenamide. []

Relevance:

PMPA anhydrate is listed as an impurity of Tenofovir alafenamide, indicating its potential presence in the drug substance or final product. [] Monitoring and controlling levels of PMPA anhydrate, along with other impurities, are essential for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []

PMPA isopropyl alaninate

Compound Description:

PMPA isopropyl alaninate is identified as an impurity in the manufacturing and analysis of Tenofovir alafenamide. []

Relevance:

PMPA isopropyl alaninate is classified as an impurity of Tenofovir alafenamide, indicating its potential presence during the drug's synthesis or storage. [] Monitoring and controlling levels of PMPA isopropyl alaninate, among other impurities, are crucial for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []

Overview

Tenofovir alafenamide is a prodrug of tenofovir, primarily used as an antiviral medication for the treatment of chronic hepatitis B virus and human immunodeficiency virus infections. It is known for its improved pharmacokinetic properties compared to its predecessor, tenofovir disoproxil fumarate. The compound is classified as a nucleotide reverse transcriptase inhibitor, which works by inhibiting viral replication.

Source and Classification

Tenofovir alafenamide fumarate was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in 2016. It is categorized under antiretroviral agents, specifically as a nucleotide analog that targets viral polymerases. Its chemical structure allows it to be more effective at lower doses, resulting in reduced toxicity, particularly regarding renal and bone health compared to other formulations of tenofovir .

Synthesis Analysis

Methods and Technical Details

The synthesis of tenofovir alafenamide involves several key steps:

  1. Starting Material: The synthesis typically begins with (R)-9-(2-phosphomethoxypropyl)adenine.
  2. Key Intermediates: The process includes the preparation of various intermediates such as (R)-tenofovir phenyl ester and (R)-tenofovir diphenyl ester, which are crucial for constructing the final product .
  3. Chiral Synthesis: A notable method involves using chiral pool strategies to introduce chirality into the synthesis. The Mitsunobu reaction is often employed to achieve stereospecific transformations necessary for creating the desired chiral centers .
  4. Purification Techniques: Techniques like high-performance liquid chromatography are utilized to ensure the purity of the final product and its intermediates .
Molecular Structure Analysis

Structure and Data

The molecular formula of tenofovir alafenamide is C_19H_26N_5O_4P, with a molecular weight of approximately 361.41 g/mol. The compound features a phosphonate group that is essential for its activity as an antiviral agent. Its structural representation includes:

  • Adenine Base: Integral for its mechanism as a nucleotide analog.
  • Phosphonyl Group: Contributes to its binding affinity with viral polymerases.

The structural analysis has been confirmed through techniques like single-crystal X-ray diffraction, revealing insights into its crystalline forms and interactions with other molecules .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing tenofovir alafenamide include:

  1. Acylation Reactions: These typically involve chlorination agents reacting with starting materials to form key intermediates.
  2. Phosphorylation Steps: Critical for introducing the phosphonate moiety necessary for antiviral activity.
  3. Final Coupling Reaction: This step combines various intermediates to produce tenofovir alafenamide fumarate, often requiring careful control of reaction conditions to minimize byproducts .
Mechanism of Action

Process and Data

Tenofovir alafenamide acts primarily by inhibiting the activity of viral reverse transcriptase, an enzyme critical for the replication of both hepatitis B virus and human immunodeficiency virus. The mechanism involves:

  • Incorporation into Viral DNA: Once activated within cells, tenofovir competes with natural nucleotides for incorporation into viral DNA.
  • Chain Termination: The incorporation leads to premature termination of DNA synthesis, effectively halting viral replication .

The efficacy of tenofovir alafenamide has been demonstrated in clinical studies, showing significant reductions in viral load among treated patients.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Tenofovir alafenamide is soluble in water and organic solvents like methanol and acetonitrile.
  • Stability: It exhibits stability under acidic conditions but may degrade under alkaline environments.
  • Melting Point: The melting point varies depending on the formulation but typically falls within a range suitable for pharmaceutical applications.

These properties are critical for ensuring proper formulation and delivery in therapeutic contexts .

Applications

Scientific Uses

Tenofovir alafenamide is primarily utilized in:

  • Antiviral Therapy: It serves as a first-line treatment option for chronic hepatitis B virus infection and human immunodeficiency virus infection.
  • Combination Therapies: Often included in combination regimens such as Genvoya® and Biktarvy®, enhancing efficacy while minimizing side effects associated with higher doses of other antiretrovirals .
  • Research Applications: Ongoing studies continue to explore its potential in treating other viral infections due to its favorable pharmacological profile.

Properties

CAS Number

383365-04-6

Product Name

Tenofovir alafenamide

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C21H29N6O5P

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1

InChI Key

LDEKQSIMHVQZJK-CAQYMETFSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Solubility

4.86 mg/ml at 20 ºC

Synonyms

GS-7340
tenofovir alafenamide
vemlidy

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.